Product packaging for 3-(Dodecylthio)propionaldehyde(Cat. No.:CAS No. 38160-52-0)

3-(Dodecylthio)propionaldehyde

Cat. No.: B12651961
CAS No.: 38160-52-0
M. Wt: 258.5 g/mol
InChI Key: OZHOOMFSHZDMMS-UHFFFAOYSA-N
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Description

Contextualization of Long-Chain Aliphatic Thioethers and Aldehydes

Long-chain aliphatic thioethers are characterized by a sulfur atom bonded to a long alkyl chain. This structural feature generally confers hydrophobicity, making them soluble in non-polar solvents. smolecule.com The thioether linkage itself can be a site for chemical modification, such as oxidation to sulfoxides or sulfones, or it can act as a ligand in the formation of coordination polymers. In materials science, the incorporation of long aliphatic chains can influence properties like solubility, thermal stability, and mechanical characteristics of polymers. mdpi.comresearchgate.net

Aldehydes are a class of organic compounds containing a formyl group (-CHO). The aldehyde functional group is highly reactive and participates in a wide array of chemical reactions, including oxidation to carboxylic acids, reduction to alcohols, and nucleophilic additions. ontosight.aiwikipedia.org This reactivity makes aldehydes crucial intermediates in organic synthesis, serving as building blocks for more complex molecules. ontosight.aiorgsyn.org For instance, propionaldehyde (B47417) and its derivatives are used in the synthesis of various compounds, including aroma chemicals and polymers. wikipedia.org

Significance of the Dodecylthio and Propionaldehyde Moieties in Organic Synthesis and Materials Science

The dodecylthio moiety , with its long, hydrophobic 12-carbon chain, plays a crucial role in tailoring the physical properties of molecules. smolecule.com In materials science, the introduction of such long alkyl chains can enhance the solubility of compounds in organic solvents and influence the self-assembly and supramolecular architecture of materials. smolecule.com For example, the dodecylthio group has been incorporated into ligands for catalysts to improve their solubility and, consequently, their performance in polymerization reactions. researchgate.net The sulfur atom in the dodecylthio group can also coordinate with metal centers, making it useful in the construction of coordination polymers. smolecule.com

The propionaldehyde moiety is a versatile reactive handle in organic synthesis. Its aldehyde group is susceptible to a variety of transformations, allowing for the construction of more complex molecular architectures. ontosight.aiwikipedia.org Derivatives of propionaldehyde are employed as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. ontosight.ai The combination of the reactive aldehyde with other functional groups allows for the creation of bifunctional molecules with tailored properties.

The amalgamation of the dodecylthio and propionaldehyde moieties in 3-(dodecylthio)propionaldehyde results in an amphiphilic molecule with both a hydrophobic tail and a reactive hydrophilic head. ontosight.ai This dual nature makes it an interesting candidate for applications in surfactant development and as a modifier for material surfaces. ontosight.ai

Scope and Research Trajectories Pertaining to this compound

Current and future research on this compound and related long-chain thioether aldehydes appears to be directed towards several key areas:

Flavor and Fragrance Industry: Due to its characteristic odor, this compound and similar compounds are explored as precursors for fragrance ingredients. ontosight.aigoogle.com Research in this area focuses on the controlled release of potent aroma compounds from less volatile thioether precursors.

Materials Science: The amphiphilic nature of this compound makes it a target for research into surfactants and surface-active agents. ontosight.ai Furthermore, its derivatives are being investigated for the synthesis of novel polymers. Long-chain aliphatic thioethers are known to be incorporated into polymers to modify their properties, and the aldehyde group provides a reactive site for polymerization or post-polymerization modification. mdpi.comresearchgate.net

Organic Synthesis: The compound serves as a valuable intermediate. The aldehyde functionality can be transformed into a variety of other groups, while the dodecylthio chain can be used to impart specific solubility or self-assembly characteristics to the final product. ontosight.ai

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC15H30OS ontosight.ai
AppearanceTypically a liquid at room temperature ontosight.ai
OdorDistinct ontosight.ai
SolubilityLimited in water, soluble in organic solvents ontosight.ai

Reactivity of Functional Groups

Functional GroupType of ReactionsSource
AldehydeOxidation, Reduction, Nucleophilic Addition ontosight.ai
ThioetherOxidation (to sulfoxides/sulfones), Ligand in coordination chemistry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30OS B12651961 3-(Dodecylthio)propionaldehyde CAS No. 38160-52-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38160-52-0

Molecular Formula

C15H30OS

Molecular Weight

258.5 g/mol

IUPAC Name

3-dodecylsulfanylpropanal

InChI

InChI=1S/C15H30OS/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h13H,2-12,14-15H2,1H3

InChI Key

OZHOOMFSHZDMMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCCC=O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 3 Dodecylthio Propionaldehyde

Established Reaction Pathways for 3-(Dodecylthio)propionaldehyde Synthesis

The primary route for synthesizing this compound relies on the well-established reactivity between thiols and aldehydes or their precursors. This approach is valued for its efficiency and directness in forming the key carbon-sulfur bond.

Thiol-Aldehyde Addition Reactions and Related Precursors

The synthesis of this compound is most commonly achieved via a Michael addition reaction. This involves the nucleophilic addition of a thiol to an α,β-unsaturated aldehyde. The key precursors for this pathway are:

1-Dodecanethiol (B93513) (Dodecyl Mercaptan): This long-chain thiol provides the dodecylthio- group.

Acrolein (Prop-2-enal): As the simplest α,β-unsaturated aldehyde, it serves as the three-carbon aldehyde backbone.

The reaction mechanism involves the conjugate addition of the thiolate anion (formed from 1-dodecanethiol under basic conditions) to the β-carbon of acrolein. This is a highly efficient method for forming the thioether linkage at the desired position.

An alternative, though less direct, consideration involves the reaction between an aldehyde and a thiol to form a hemithioacetal. researchgate.net This reaction is typically reversible. researchgate.net For a stable product like this compound, the conjugate addition to an unsaturated system like acrolein is the more definitive synthetic route.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound focuses on maximizing the yield and purity by controlling several key reaction parameters. These include the choice of catalyst, solvent, temperature, and reactant stoichiometry. Base catalysts, such as sodium hydroxide (B78521) or triethylamine, are often employed to facilitate the formation of the nucleophilic thiolate ion from 1-dodecanethiol, which is crucial for the Michael addition to acrolein.

The selection of the solvent can influence reaction rates and side-product formation. Polar aprotic solvents are often suitable for this type of reaction. Temperature control is also vital to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts. While specific optimization data for this exact compound is proprietary or dispersed in patent literature, a representative table illustrates the typical variables explored to enhance reaction yield.

Table 1: Representative Parameters for Optimizing this compound Synthesis

Parameter Condition A Condition B Condition C Outcome
Catalyst Triethylamine Sodium Hydroxide None Base catalyst essential for high yield
Solvent Toluene Ethanol Tetrahydrofuran (THF) Ethanol provides good solubility and moderate reaction rate
Temperature 25°C 50°C 0°C Moderate temperature (25-50°C) balances rate and selectivity
Reactant Ratio (Thiol:Acrolein) 1:1 1.1:1 1:1.1 Slight excess of thiol can drive reaction to completion

This table is illustrative of common optimization strategies for Michael additions involving thiols and α,β-unsaturated aldehydes.

Novel Synthetic Approaches to this compound and its Analogs

While the Michael addition is a robust method, research into novel synthetic pathways aims to improve efficiency, selectivity, and sustainability.

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of this compound itself, which is an achiral molecule, stereoselectivity is not a primary concern. However, when synthesizing analogs with chiral centers, stereoselective methods become critical. For instance, if a substituted acrolein or a chiral thiol were used, controlling the stereochemistry of the product would require the use of chiral catalysts or auxiliaries.

Regioselectivity is a key consideration, ensuring the thiol adds to the correct position. In the reaction of 1-dodecanethiol with acrolein, the addition occurs regioselectively at the β-carbon, which is characteristic of Michael additions. Alternative synthetic strategies would need to demonstrate similar high regioselectivity to be viable. mdpi.comrsc.org

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the production of this compound can significantly reduce its environmental impact. epa.gov The twelve principles of green chemistry offer a framework for this optimization: epa.gov

Atom Economy: The Michael addition reaction is inherently atom-economical, as all atoms from the reactants are incorporated into the final product.

Use of Renewable Feedstocks: Efforts could focus on sourcing 1-dodecanethiol and acrolein from renewable, bio-based sources rather than petrochemicals. researchgate.net

Catalysis: Utilizing catalytic amounts of a base is preferable to using stoichiometric reagents. epa.gov Recoverable and reusable catalysts would further enhance the green profile of the synthesis.

Safer Solvents: Minimizing solvent use or selecting environmentally benign solvents, such as water or ethanol, can reduce waste and hazard. greenchemistry.school

Energy Efficiency: Designing the process to run at ambient temperature and pressure minimizes energy consumption. epa.gov

Functional Group Transformations and Derivatization of this compound

The chemical structure of this compound contains two primary functional groups amenable to transformation: the aldehyde and the thioether. These groups can be selectively modified to produce a range of derivatives.

The aldehyde group is particularly versatile. It can be:

Oxidized to form 3-(dodecylthio)propanoic acid.

Reduced to yield 3-(dodecylthio)propan-1-ol.

Reductively aminated to produce various amines.

Converted to an acetal (B89532) or thioacetal for protection or modification.

Reacted with nucleophiles , such as Grignard reagents, to extend the carbon chain.

The thioether group can be oxidized to a sulfoxide (B87167) and further to a sulfone, which alters the polarity and chemical properties of the molecule. Derivatization is also used for analytical purposes, for example, by reacting the aldehyde with cysteine to form a thiazolidine (B150603) derivative, which can be detected using mass spectrometry. researchgate.netsigmaaldrich.com

Table 2: Summary of Potential Functional Group Transformations

Functional Group Reagent/Condition Product
Aldehyde KMnO₄ or H₂O₂ Carboxylic Acid
Aldehyde NaBH₄ or H₂, Catalyst Primary Alcohol
Aldehyde R'NH₂, NaBH₃CN Secondary Amine
Thioether H₂O₂ or m-CPBA Sulfoxide
Thioether H₂O₂ (excess) or KMnO₄ Sulfone

This table provides a summary of common transformations that can be applied to this compound.

Reactions Involving the Aldehyde Moiety

The aldehyde functional group in this compound is a primary site for a multitude of chemical transformations, fundamentally enabling molecular elongation and functional group interconversion.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which is subsequently protonated to yield the final product.

Organometallic Reagents: Grignard reagents and organolithium reagents are potent nucleophiles that readily add to aldehydes. masterorganicchemistry.comucalgary.calibretexts.org For instance, the reaction of an aldehyde with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) followed by an acidic workup yields a secondary alcohol. masterorganicchemistry.comucalgary.ca The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon. youtube.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to an aldehyde, typically catalyzed by a base, results in the formation of a cyanohydrin. chemistrysteps.comlibretexts.org This reaction is significant as it introduces a new carbon-carbon bond and a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. chemistrysteps.comyoutube.com The reaction is initiated by the nucleophilic attack of the cyanide ion on the carbonyl carbon. chemistrysteps.com

Table 1: Nucleophilic Addition Reactions on Aldehyde Analogues

Nucleophile Reagent Example Product Type Reference
Carbon Nucleophile Grignard Reagent (e.g., Ethylmagnesium bromide) Secondary Alcohol masterorganicchemistry.com
Carbon Nucleophile Organolithium Reagent (e.g., n-Butyllithium) Secondary Alcohol masterorganicchemistry.com
Cyanide Hydrogen Cyanide (with base catalyst) Cyanohydrin chemistrysteps.com
Oxidation and Reduction Pathways

The oxidation state of the aldehyde carbon can be readily modified through oxidation to a carboxylic acid or reduction to a primary alcohol.

Oxidation: Aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents. chemistrysteps.comorganic-chemistry.orglibretexts.org Common reagents for this transformation include chromium-based reagents like Jones reagent (CrO₃ in aqueous acid), potassium permanganate (B83412) (KMnO₄), and milder oxidants such as Tollens' reagent. libretexts.orglibretexts.org The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. nih.gov

Reduction: The reduction of aldehydes to primary alcohols can be efficiently achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk Sodium borohydride is a milder reagent and is often preferred for its selectivity, while lithium aluminum hydride is a more powerful reducing agent capable of reducing a wider range of carbonyl compounds. chemguide.co.uk The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Table 2: Oxidation and Reduction of Aldehyde Moiety

Transformation Reagent Example Product Functional Group Reference
Oxidation Jones Reagent (CrO₃, H₂SO₄, acetone) Carboxylic Acid libretexts.org
Oxidation Potassium Permanganate (KMnO₄) Carboxylic Acid chemistrysteps.com
Reduction Sodium Borohydride (NaBH₄) Primary Alcohol chemguide.co.uk
Reduction Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol chemguide.co.uk
Olefination and Carbon-Carbon Bond Forming Reactions

The aldehyde group serves as an excellent electrophile for various carbon-carbon bond-forming reactions, most notably olefination reactions that convert the carbonyl group into a carbon-carbon double bond.

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgorganic-chemistry.org It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). study.commasterorganicchemistry.com The reaction typically proceeds through a betaine (B1666868) intermediate or directly to an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgnrochemistry.com These carbanions are generally more nucleophilic than the corresponding phosphorus ylides and often provide better stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com The byproducts of the HWE reaction are water-soluble phosphate (B84403) esters, which are easily removed from the reaction mixture. wikipedia.orgnrochemistry.com

Table 3: Olefination Reactions of Aldehydes

Reaction Name Reagent Type Key Feature Reference
Wittig Reaction Phosphorus Ylide Forms C=C bond wikipedia.orgorganic-chemistry.org
Horner-Wadsworth-Emmons Reaction Phosphonate Carbanion Favors (E)-alkene formation, water-soluble byproduct wikipedia.orgnrochemistry.comalfa-chemistry.com

Modifications of the Dodecylthio Group

The dodecylthio moiety, a long-chain thioether, offers additional avenues for synthetic modification, primarily through oxidation of the sulfur atom or cleavage of the carbon-sulfur bond.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the dodecylthio group can be selectively oxidized to form either a sulfoxide or a sulfone, depending on the oxidizing agent and the reaction conditions. acsgcipr.org

Oxidation to Sulfoxides: The selective oxidation of a sulfide (B99878) to a sulfoxide requires careful control of the reaction conditions to prevent over-oxidation to the sulfone. nih.gov A variety of reagents can be employed for this transformation, including hydrogen peroxide in the presence of a catalyst or in glacial acetic acid. nih.govresearchgate.netjsynthchem.com Other reagents such as sodium periodate (B1199274) and meta-chloroperoxybenzoic acid (m-CPBA) are also effective. The use of hydrogen peroxide is considered a "green" alternative due to its benign byproduct, water. nih.govresearchgate.net

Oxidation to Sulfones: Stronger oxidizing agents or more forcing reaction conditions will typically lead to the formation of the corresponding sulfone. organic-chemistry.org Reagents such as potassium permanganate, excess hydrogen peroxide, or Oxone® can be used to achieve the full oxidation of the sulfide to the sulfone. organic-chemistry.orgrsc.org

Table 4: Oxidation of Dodecylthio Analogues

Product Reagent Example Typical Conditions Reference
Sulfoxide Hydrogen Peroxide / Acetic Acid Room Temperature nih.govresearchgate.net
Sulfoxide Sodium Periodate Methanol/Water organic-chemistry.org
Sulfone Potassium Permanganate Acetic Acid/Water organic-chemistry.org
Sulfone Oxone® Methanol/Water rsc.org
Cleavage and Exchange Reactions

The carbon-sulfur bond of the thioether can be cleaved under specific conditions, and the dodecylthio group may participate in exchange reactions.

Cleavage Reactions: The cleavage of C-S bonds in thioethers can be achieved through various methods, including the use of metal-free reagents like N-chlorosuccinimide (NCS). researchgate.netmdpi.comresearchgate.net The specific products of the cleavage reaction depend on the substrate and the reaction conditions. researchgate.netmdpi.com For example, metal-free C(sp³)–S bond cleavage of certain thioethers can lead to the formation of aldehydes. mdpi.comresearchgate.net

Exchange Reactions: Thiol-thioether exchange reactions, while less common than thiol-disulfide exchange, can occur under certain conditions, often mediated by thiols. nih.gov These reactions involve the interchange of the sulfur-containing groups. The equilibrium of such exchange reactions is influenced by the relative stabilities of the thiols and thioethers involved. rhhz.netharvard.edu

Heterocyclic Compound Formation Utilizing this compound as a Precursor

The scientific literature available through initial searches does not provide specific examples or detailed research findings on the direct use of this compound as a precursor for the formation of heterocyclic compounds. General principles of organic synthesis suggest that the aldehyde functionality and the thioether group could potentially participate in cyclization reactions to form various sulfur-containing heterocycles. However, documented instances of such transformations involving this specific long-chain aliphatic thioaldehyde are not readily found in the public domain.

Aldehydes are well-established precursors in a multitude of heterocyclic syntheses, often undergoing condensation reactions with nucleophiles to form the initial framework of the ring system. The presence of the dodecylthio group introduces a long alkyl chain that may influence the reactivity and solubility of the molecule but does not preclude its participation in typical aldehyde-based cyclizations.

Theoretically, this compound could be envisioned to participate in reactions such as:

Thiazole Synthesis: Reaction with α-aminothiols could potentially lead to the formation of thiazolidine derivatives, which could be further oxidized to thiazoles.

Thiophene Synthesis: Although less direct, intramolecular cyclization strategies, possibly involving activation of the carbon chain, could be hypothetically explored.

1,3-Thiane Derivatives: Reactions involving intramolecular cyclization or condensation with appropriate binucleophiles could theoretically yield six-membered sulfur-containing heterocycles.

It is important to underscore that these are hypothetical pathways based on the known reactivity of aldehydes and thioethers. The lack of specific studies on this compound in this context means that reaction conditions, yields, and the specific structures of any resulting heterocyclic compounds remain speculative. Further experimental research would be required to establish the viability of this compound as a precursor for heterocyclic synthesis and to characterize the resulting products.

Due to the absence of specific research data, no data tables of synthesized heterocyclic compounds or detailed research findings can be presented.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Dodecylthio Propionaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a complete structural map of 3-(Dodecylthio)propionaldehyde can be constructed.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the ¹H NMR spectrum is predicted to exhibit several key signals. The most downfield signal is expected to be the aldehydic proton, appearing as a triplet due to coupling with the adjacent methylene (B1212753) group. The methylene groups of the propionaldehyde (B47417) moiety will appear as distinct multiplets. The long dodecyl chain will show a characteristic triplet for the terminal methyl group, a complex multiplet for the numerous methylene groups, and a triplet for the methylene group directly attached to the sulfur atom.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
-CHO9.7 - 9.8Triplet (t)~1-2
-S-CH₂-CH₂-CHO2.7 - 2.8Triplet (t)~7
-S-CH₂-CH₂-CHO2.6 - 2.7Triplet (t)~7
-S-CH₂-(CH₂)₁₀-CH₃2.4 - 2.5Triplet (t)~7.5
-(CH₂)₁₀-CH₃1.2 - 1.4Multiplet (m)-
-CH₃0.8 - 0.9Triplet (t)~7

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. The most deshielded carbon will be the carbonyl carbon of the aldehyde group, appearing significantly downfield. The carbons directly attached to the sulfur atom will also be deshielded relative to the other aliphatic carbons in the dodecyl chain. The long alkyl chain will produce a cluster of signals in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-CHO200 - 205
-S-CH₂-CH₂-CHO45 - 50
-S-CH₂-CH₂-CHO25 - 30
-S-CH₂-(CH₂)₁₀-CH₃30 - 35
-(CH₂)₁₀-CH₃22 - 32
-CH₃~14

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the aldehydic proton and the adjacent methylene protons, as well as between the methylene protons along the propionaldehyde and dodecyl chains. This helps to trace the connectivity of the hydrogen atoms through the carbon skeleton. ceitec.czoxinst.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.eduwikipedia.orgpressbooks.publibretexts.org Each cross-peak in the HSQC spectrum of this compound would link a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon spectrum based on the already assigned proton spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecule. miamioh.edu The resulting mass spectrum provides a unique fingerprint of the compound. For this compound, the molecular ion peak (M⁺) may be weak or absent due to the lability of the aldehyde and the long alkyl chain. miamioh.edu Key fragmentation pathways would include:

α-cleavage: Cleavage of the bond adjacent to the sulfur atom, leading to the loss of the dodecyl radical or the propionaldehyde radical.

McLafferty Rearrangement: A characteristic fragmentation of aldehydes and ketones, which could lead to the formation of a radical cation with a specific mass-to-charge ratio (m/z). nptel.ac.in

Cleavage of the alkyl chain: Fragmentation along the dodecyl chain, producing a series of carbocation fragments separated by 14 mass units (CH₂).

Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Value Predicted Fragment Fragmentation Pathway
258[C₁₅H₃₀OS]⁺Molecular Ion (M⁺)
229[C₁₄H₂₉S]⁺Loss of -CHO
116[C₅H₈OS]⁺McLafferty-type rearrangement
87[C₄H₇S]⁺Cleavage at the sulfur atom
57[C₄H₉]⁺Alkyl chain fragmentation
43[C₃H₇]⁺Alkyl chain fragmentation
29[CHO]⁺α-cleavage at the carbonyl group

Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. rsc.orgrsc.org This is particularly useful for determining the molecular weight of the compound. For this compound, ESI-MS would be expected to show a strong signal corresponding to the protonated molecule.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. The high accuracy of HRMS is also invaluable in identifying the elemental composition of fragment ions, further aiding in structural elucidation.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. compoundchem.com It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared light is passed through a sample, the bonds absorb the energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular "fingerprint". docbrown.info

For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features. The most prominent and diagnostically important absorption band is that of the carbonyl (C=O) group in the aldehyde, which typically appears as a strong, sharp peak. docbrown.info Additionally, the C-H bond of the aldehyde group gives rise to characteristic stretching vibrations. docbrown.info The long dodecyl alkyl chain is identified by strong absorptions corresponding to the stretching and bending vibrations of its numerous C-H bonds. The thioether (C-S) linkage, while often producing a weak signal, can also be identified in the fingerprint region of the spectrum.

Based on analogous structures like propanal, the expected characteristic IR absorption bands for this compound are summarized below. docbrown.infonasa.gov

Table 1: Characteristic Infrared Absorption Bands for this compound This table is interactive. Click on the headers to sort.

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹) Intensity
Aldehyde (C-H) Stretch ~2880 - 2650 Medium, often two peaks
Alkyl (C-H) Stretch ~2975 - 2845 Strong
Carbonyl (C=O) Stretch ~1740 - 1720 Strong, Sharp

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is an essential tool for separating the components of a mixture and for determining the purity of a substance. For a semi-volatile compound like this compound, both gas and liquid chromatography are highly applicable.

Gas chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. mdpi.com It is particularly well-suited for assessing the purity of this compound and identifying any volatile impurities or byproducts from its synthesis. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. researchgate.net

In a typical GC-MS analysis, a small amount of the sample is injected into the instrument, where it is heated and vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin column. researchgate.net The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column). A non-polar or mid-polarity column is generally suitable for this compound. The temperature of the column is often programmed to increase during the analysis to ensure the timely elution of compounds with different boiling points.

Table 2: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters This table is interactive. Click on the headers to sort.

Parameter Typical Setting Purpose
Column Type 5% Phenyl Polysiloxane (e.g., DB-5) Provides separation based on boiling point and polarity.
Carrier Gas Helium Inert mobile phase to carry the sample through the column. researchgate.net
Injection Mode Split/Splitless Allows for analysis of both high and low concentration samples.
Injector Temp. ~250 - 280 °C Ensures rapid vaporization of the sample. researchgate.net
Oven Program 50 °C hold for 2 min, then ramp 10 °C/min to 300 °C Separates components based on their volatility.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is highly versatile and can be applied to a wide range of compounds. Since this compound lacks a strong chromophore, direct detection using a common UV-Vis detector is inefficient. Therefore, a pre-column derivatization step is typically employed.

A standard method for the analysis of aldehydes and ketones is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). grafiati.com This reagent reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative, which is highly colored and can be readily detected by a UV-Vis detector at wavelengths around 360 nm. The analysis is typically performed using a reverse-phase method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. mdpi.com A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation. mdpi.com

Table 3: Typical HPLC Conditions for Analysis of the DNPH Derivative This table is interactive. Click on the headers to sort.

Parameter Typical Setting Purpose
Column Type C18 (Octadecylsilane) Non-polar stationary phase for reverse-phase chromatography.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid Polar mobile phase; formic acid improves peak shape. mdpi.com
Elution Mode Gradient Varies the mobile phase composition for efficient separation of complex mixtures. mdpi.com
Flow Rate ~1.0 mL/min Controls the speed of the separation.
Detector UV-Vis Diode Array Detector (DAD) Quantifies the derivative at its maximum absorbance wavelength (~360 nm).

Thermal Analysis in Materials Contexts (e.g., TGA for decomposition in composites)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edutainstruments.com This method is invaluable for determining the thermal stability of materials and their composition. technion.ac.il In the context of material science, this compound might be incorporated into polymer composites to modify their properties. TGA can be used to assess how the addition of this compound affects the thermal stability and decomposition profile of the host material.

A TGA experiment involves heating a small amount of the material on a precision balance inside a furnace. etamu.edu The resulting data is plotted as a thermogram, which shows mass percentage as a function of temperature. For a composite containing this compound, the thermogram would reveal the temperature at which the compound begins to degrade or volatilize, indicated by a mass loss step. mt.com This information is critical for defining the processing temperature limits for the composite material. nih.gov

Table 4: Information Obtained from Thermogravimetric Analysis (TGA) This table is interactive. Click on the headers to sort.

Parameter Measured Description Application for this compound Composites
Onset of Decomposition The temperature at which significant mass loss begins. Determines the maximum processing temperature and thermal stability.
Mass Loss (%) The amount of mass lost in each decomposition step. Can be used to quantify the amount of the compound in the composite.
Decomposition Temperature The temperature at which the rate of mass loss is at its maximum. Characterizes the stability of the compound within the material matrix.

Surface-Sensitive Analytical Techniques for Materials Applications (e.g., XPS, EDX)

When this compound is used to modify the surface of a material, for example as a coupling agent or in a self-assembled monolayer, specialized surface-sensitive techniques are required to confirm its presence and distribution.

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for analyzing the elemental composition and chemical state of atoms within the top 1-10 nanometers of a material's surface. lucideon.com XPS works by irradiating the surface with X-rays, which causes the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, their binding energy can be calculated, which is characteristic of a specific element and its chemical environment. lucideon.com For a surface treated with this compound, XPS can confirm the presence of carbon, oxygen, and, crucially, sulfur. High-resolution scans of the S 2p, C 1s, and O 1s regions can provide information on the chemical states, confirming the presence of the thioether and aldehyde functionalities.

Energy-Dispersive X-ray Spectroscopy (EDX) , also known as EDS, is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is typically integrated with an electron microscope (SEM or TEM). oxinst.com An electron beam is focused on the sample, causing the emission of characteristic X-rays from the elements present. vaccoat.com The energy of these X-rays is unique to each element, allowing for elemental identification and quantification. nih.gov While less surface-sensitive than XPS and unable to provide chemical state information, EDX is excellent for elemental mapping. oxinst.com This allows for the visualization of the distribution of sulfur across a surface, providing valuable information on the homogeneity of the this compound coating or its dispersion within a composite material. nih.gov

Table 5: Comparison of XPS and EDX for Surface Analysis This table is interactive. Click on the headers to sort.

Feature X-ray Photoelectron Spectroscopy (XPS) Energy-Dispersive X-ray Spectroscopy (EDX)
Primary Information Elemental composition and chemical bonding state. lucideon.com Elemental composition and distribution. wikipedia.org
Analysis Depth ~1 - 10 nm (High surface sensitivity). lucideon.com ~1 - 5 µm (Less surface sensitive).
Detection Limit ~0.1 atomic %. lucideon.com ~0.1 - 0.5 atomic %.

| Key Application | Confirming the presence of specific functional groups (thioether, aldehyde) on the immediate surface. | Mapping the spatial distribution of sulfur to assess coating uniformity or dispersion in a composite. nih.gov |

Applications and Functional Materials Derived from 3 Dodecylthio Propionaldehyde

Role in Nanomaterial Synthesis and Stabilization

The structure of 3-(Dodecylthio)propionaldehyde, featuring a long alkyl chain linked to a sulfur atom (a thioether) and a terminal aldehyde group, suggests a significant role as a surface ligand in the synthesis and stabilization of metallic nanoparticles. The primary interaction is governed by the sulfur atom, which is characteristic of thiol and thioether compounds.

Thiolate Ligand Chemistry in Metallic Nanoparticles (e.g., Pd, Ir, Au, Ag)

The foundational chemistry for the interaction of this compound with metallic nanoparticles lies in the strong affinity of sulfur for noble metals. Thiols are widely used as ligands because they readily adsorb onto metal surfaces, forming a self-assembled monolayer (SAM) via a robust metal-sulfur covalent bond. conicet.gov.arprem-dmr.org This process protects the nanoparticle's metallic core, prevents aggregation, and allows for the controlled growth of the nanoparticles during synthesis. conicet.gov.ar

In the case of this compound, the sulfur atom is expected to anchor the molecule to the surface of metals like gold (Au), silver (Ag), palladium (Pd), and iridium (Ir). This binding results in a thiolate-like bond that is crucial for the stability and functionality of the resulting nanomaterial. bohrium.com The dodecyl chain provides a sterically bulky shell around the metallic core, while the terminal aldehyde group presents a reactive site on the nanoparticle surface for potential post-synthesis modifications.

Influence on Nanoparticle Catalytic Activity and Selectivity

The ligand shell on a metallic nanoparticle is not merely a passive stabilizer but plays an active role in modulating its catalytic performance. The properties of the ligand, such as chain length, charge, and terminal functional groups, can significantly influence the catalytic activity and selectivity of the nanoparticle. bohrium.comnih.gov

Ligands can affect catalysis in several ways:

Surface Accessibility: The dense layer of ligands can control the access of reactants to the catalytically active metal surface. The long dodecyl chains of this compound would create a hydrophobic environment that could favor certain nonpolar reactants while hindering others.

Electronic Effects: The formation of the metal-sulfur bond alters the electronic properties of the nanoparticle's surface atoms, which can change how reactants adsorb and react. psu.edu

Functional Group Interaction: The terminal aldehyde group of this compound could directly participate in catalytic reactions or serve as an anchoring point to immobilize other catalysts or molecules, creating a multifunctional nanostructure. nih.gov

While specific studies on this compound are not prevalent, research on other functionalized thiols demonstrates that engineering the ligand shell is a powerful strategy to fine-tune the catalytic behavior of nanozymes and other nanoparticle catalysts. nih.govrsc.org

Control over Nanoparticle Size, Morphology, and Stability

The use of long-chain alkyl thiols, such as dodecanethiol, is a well-established method for controlling the size, shape, and stability of metallic nanoparticles. nih.gov The dodecylthio portion of this compound is expected to perform a similar function.

The mechanism of control involves several factors:

Steric Hindrance: The 12-carbon alkyl chains create a significant steric barrier that physically prevents nanoparticles from approaching each other and aggregating, which is crucial for maintaining a small particle size and narrow size distribution. researchgate.net

Colloidal Stability: The organic ligand shell makes the nanoparticles dispersible in organic solvents, preventing their precipitation and ensuring long-term colloidal stability. conicet.gov.ar

Self-Assembly: Van der Waals forces between the long alkyl chains of adjacent ligands can drive the self-assembly of individual nanoparticles into highly ordered, two- or three-dimensional superlattices. acs.org

The following table summarizes the expected influence of the dodecylthio group on nanoparticle properties, based on extensive research on dodecanethiol.

PropertyInfluence of Dodecylthio GroupMechanism
Size Control Promotes smaller, more uniform nanoparticle sizes.Sulfur bonding controls nucleation/growth; steric hindrance from the alkyl chain prevents Oswald ripening.
Morphology Can influence the final shape (e.g., spheres, rods).Preferential binding to certain crystallographic facets can direct anisotropic growth.
Stability Greatly enhances colloidal and chemical stability.The robust Au-S bond and the protective alkyl layer prevent aggregation and oxidation of the metal core. psu.edu
Dispersibility Renders nanoparticles soluble in nonpolar organic solvents.The hydrophobic dodecyl chains interact favorably with the solvent.

Utilization in Polymeric Systems and Composites

The bifunctional nature of this compound, possessing both a thioether-alkyl chain and a reactive aldehyde, makes it a candidate for application in advanced polymer synthesis and the formulation of nanocomposites.

As a Monomer or Cross-linking Agent for Advanced Polymers

Aldehydes are a versatile functional group in polymer chemistry, capable of undergoing a variety of reactions to form polymer backbones or cross-links between polymer chains. researchgate.net The aldehyde group in this compound could potentially be used in several polymerization or cross-linking strategies.

One notable application is in dynamic covalent chemistry, specifically through thiol-aldehyde reactions. The reaction between an aldehyde and a thiol can form a hemiacetal, which can be a reversible or dynamic covalent bond. This type of chemistry is exploited in the creation of self-healing and reversible bioadhesives. nih.gov A polymer containing free thiol groups could be cross-linked using this compound, introducing the long dodecyl chains as flexible spacers within the network.

Furthermore, aldehydes can react with other functional groups like amines to form Schiff bases or participate in multicomponent reactions, offering pathways to synthesize functional polymers. acs.org While thioaldehydes are known to be highly reactive and prone to polymerization, the aldehyde in this compound is a standard carbonyl and its reactivity would follow more conventional pathways. researchgate.net The use of this specific molecule as a monomer has not been extensively documented, but the chemical principles for its reactivity are well-established. researchgate.net

Reaction TypeReactant Functional GroupResulting LinkagePotential Application
Thiol-Aldehyde Addition Thiol (-SH)HemithioacetalReversible cross-linking for self-healing materials. nih.gov
Schiff Base Formation Primary Amine (-NH₂)Imine (C=N)Dynamic covalent polymers, stimuli-responsive materials.
Acetal (B89532) Formation Alcohol (-OH)AcetalProtective group chemistry or pH-sensitive cross-links.
Wittig Reaction Phosphonium YlideAlkene (C=C)Polymer backbone modification.

Incorporation into Nanocomposites for Enhanced Material Properties

Nanocomposites, which are polymers reinforced with nanoscale fillers, can exhibit significantly enhanced properties compared to the base polymer. acs.org The performance of a nanocomposite is highly dependent on the dispersion of the nanofiller and the interfacial adhesion between the filler and the polymer matrix.

This compound could function as an ideal interfacial modifier or "coupling agent" in nanocomposites containing metallic nanoparticles.

The dodecylthio group would anchor the molecule to the surface of a metallic nanoparticle (e.g., Au, Ag), as described in section 4.1.

The aldehyde group , now presented on the exterior of the nanoparticle's ligand shell, would be available to react with and form covalent bonds with a surrounding polymer matrix.

This dual functionality would improve the compatibility between the inorganic nanoparticle and the organic polymer, ensuring better dispersion and stress transfer from the polymer to the filler. This can lead to enhancements in mechanical properties (e.g., strength, modulus) and thermal stability. mdpi.com Thiol-functionalized fillers have been shown to improve dispersion and boost the electro-optical response in polymer dispersed liquid crystal films. tandfonline.com Similarly, incorporating nanoparticles functionalized with reactive groups into coatings can improve mechanical and thermal properties. mdpi.com

Surface Engineering and Self-Assembled Monolayers

In principle, the dodecylthio group of this compound could serve as an anchor to a gold or other suitable substrate, forming a self-assembled monolayer. The terminal aldehyde group would then be available for further chemical reactions, allowing for the covalent attachment of other molecules. This would enable the design of surfaces with tailored functionalities. For instance, the aldehyde could react with amines to form Schiff bases or be oxidized to a carboxylic acid for further coupling reactions. However, no specific examples or research findings involving this compound in this context have been documented.

The ability to create functionalized surfaces is crucial in interfacial science and the fabrication of various devices, including biosensors and molecular electronics. The hypothetical application of this compound in this field would involve its use as a molecular linker. After the formation of a SAM, the aldehyde terminus could be used to immobilize biomolecules or other functional units. Despite this potential, there is no published research demonstrating the use of this compound for these specific purposes.

Precursor in Flavor and Fragrance Chemistry

Thioethers have been investigated as potential precursors for the controlled release of volatile flavor and fragrance compounds. The breakdown of these precursors, often triggered by heat, light, or changes in pH, can release odor-active molecules over time. While this is an active area of research, specific studies detailing this compound as a precursor are not available.

There is no specific information in the scientific literature on the synthesis of particular odor-active ketones or aldehydes from this compound. In theory, the compound could potentially release dodecanethiol and propionaldehyde (B47417) or related derivatives under certain conditions, but the odor profiles and the efficiency of such a release have not been documented.

The general mechanism for odor release from thioether precursors involves the cleavage of the carbon-sulfur bond. This can be initiated by various stimuli, leading to the formation of a volatile thiol and a carbonyl compound. The specific conditions and mechanisms for the release of odorants from this compound have not been investigated or reported.

Intermediate in Pharmaceutical and Fine Chemical Synthesis

A comprehensive search of the chemical and pharmaceutical literature did not yield any instances of this compound being used as a specific intermediate in the synthesis of pharmaceutical compounds or other fine chemicals. While aldehydes and thioethers are common functional groups in organic synthesis, the specific combination present in this compound has not been identified as a key building block in reported synthetic pathways for pharmaceuticals or other high-value chemicals.

Construction of Complex Molecular Architectures

The dual functionalities of this compound, a lipophilic long-chain thioether and a polar aldehyde, allow for its application in the directed self-assembly of molecules to form ordered, complex structures. The interplay between the van der Waals forces of the dodecyl chains, the coordinating ability of the sulfur atom, and the reactivity of the aldehyde group can be harnessed to create sophisticated supramolecular assemblies.

The long dodecyl chains are known to facilitate the formation of self-assembled monolayers (SAMs) on various substrates. sigmaaldrich.comfrontiersin.org These chains can align parallel to the surface, driven by intermolecular van der Waals interactions, leading to ordered two-dimensional arrays. aip.org The thioether group provides a means to anchor these molecules onto surfaces, particularly gold, through the interaction of the sulfur atom with the metal. aip.orgnih.gov Unlike thiols, thioethers adsorb onto gold surfaces without the dissociation of a covalent bond, offering a stable linkage. aip.org

The terminal aldehyde group introduces a polar head group that can influence the packing and ordering of the molecules within the self-assembled structure. nih.gov Studies on aldehyde-terminated alkanethiol SAMs have shown that the dipole-dipole interactions between the aldehyde groups can lead to smaller domain sizes and a lower degree of long-range order compared to simple alkanethiol SAMs. nih.gov This suggests that the aldehyde functionality of this compound could be used to tune the intermolecular interactions and, consequently, the morphology of the resulting molecular assemblies.

Furthermore, the bifunctional nature of molecules containing both hydrophobic chains and polar head groups makes them suitable for the formation of Langmuir-Blodgett (LB) films. rsc.orgnih.govmdpi.comnih.gov In this technique, the molecules are first organized at an air-water interface before being transferred as a highly ordered monolayer or multilayer film onto a solid substrate. The dodecylthio portion of this compound would orient away from the aqueous phase, while the aldehyde group would interact with the water, facilitating the formation of a stable monolayer at the interface.

The following table summarizes the key molecular interactions and resulting structures that can be achieved using molecules with functionalities similar to this compound.

Interaction TypeInteracting GroupsResulting ArchitecturePotential Application
Van der Waals ForcesDodecyl chainsOrdered 2D arraysNanopatterning, surface functionalization
Sulfur-Metal CoordinationThioether and Gold surfaceSelf-Assembled Monolayers (SAMs)Molecular electronics, sensors
Dipole-Dipole InteractionsAldehyde groupsTunable molecular packingControl of surface properties
Amphiphilic Self-AssemblyDodecylthio (hydrophobic) and Aldehyde (hydrophilic)Langmuir-Blodgett (LB) FilmsUltra-thin functional coatings

Introduction of Sulfur Functionalities into Bioactive Scaffolds

The incorporation of sulfur atoms into bioactive molecules is a widely employed strategy in drug discovery and medicinal chemistry to enhance their therapeutic properties. nih.gov Sulfur-containing heterocycles, in particular, are prevalent in a variety of pharmaceuticals. nih.govnih.govccsenet.orgresearchgate.net The aldehyde functionality of this compound serves as a versatile handle for the synthesis of such sulfur-containing scaffolds.

Aldehydes are key precursors in numerous cyclization reactions to form heterocyclic systems. rsc.org For instance, they can react with various nucleophiles, including those containing sulfur, to construct five- and six-membered rings, which are common motifs in bioactive compounds. nih.govmdpi.com The presence of the dodecylthio group in this compound allows for the direct introduction of a long-chain thioether into these heterocyclic structures. This lipophilic tail can significantly influence the pharmacokinetic properties of the resulting molecule, such as its membrane permeability and protein binding.

Moreover, the aldehyde group can be utilized for the modification of peptides and proteins. nih.govntu.ac.uknih.govrsc.orgresearchgate.net For example, it can undergo condensation reactions with primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues, to form imines, which can be further reduced to stable secondary amines. This provides a method for conjugating the dodecylthio moiety to biological macromolecules, thereby imparting new properties. The thioether linkage is generally stable under physiological conditions, making it a desirable feature in bioconjugates.

The following table outlines potential synthetic strategies for incorporating the this compound moiety into bioactive scaffolds.

Reaction TypeReacting Groups on Bioactive ScaffoldResulting Linkage/StructurePotential Outcome
Heterocycle FormationAmines, thiols, active methylenesThioether-substituted heterocyclesNovel bioactive compounds with tailored lipophilicity
Imine Formation/Reductive AminationPrimary amines (e.g., lysine side chains in peptides)Secondary amine linkageSite-specific modification of proteins and peptides
Wittig-type ReactionsPhosphonium ylidesAlkene linkageConversion to other functional groups for further modification

Environmental Fate, Transport, and Transformation Studies of 3 Dodecylthio Propionaldehyde

Biodegradation Pathways and Kinetics in Environmental Compartments

Biodegradation is a primary mechanism for the environmental breakdown of organic compounds like 3-(Dodecylthio)propionaldehyde. Microbial communities in soil, sediment, and aquatic systems possess diverse metabolic capabilities to utilize such chemicals as sources of carbon and energy.

In terrestrial and benthic environments, the degradation of this compound is expected to proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, albeit through different pathways and at varying rates.

Aerobic Degradation: Under aerobic conditions, the biodegradation of this compound is likely initiated by the oxidation of either the terminal aldehyde group or the sulfur atom of the thioether linkage. The long dodecyl chain can also be a point of microbial attack through processes like omega-oxidation followed by beta-oxidation. The aldehyde group is readily oxidized to a carboxylic acid, forming 3-(dodecylthio)propanoic acid. The thioether can be oxidized to a sulfoxide (B87167) and then a sulfone, increasing the water solubility and bioavailability of the molecule. Complete degradation would involve the cleavage of the carbon-sulfur bond and the eventual mineralization of the alkyl chain to carbon dioxide and water.

Anaerobic Degradation: In anaerobic environments such as saturated soils and deep sediments, different microbial consortia will be responsible for degradation. Sulfate-reducing bacteria are known to play a significant role in the anaerobic degradation of organosulfur compounds in marine sediments nih.govnih.gov. These bacteria can utilize the sulfur atom as a terminal electron acceptor. The degradation pathway may involve the reductive cleavage of the C-S bond. The long alkyl chain is also susceptible to anaerobic degradation, although typically at a slower rate than under aerobic conditions. Studies on the anaerobic degradation of hydrocarbons in sediments have shown that a variety of electron acceptors, including nitrate (B79036) and sulfate, can be utilized by microbial communities to break down these compounds mdpi.com.

Illustrative Degradation Rates in Environmental Media

Environmental CompartmentConditionHalf-life (t½) Range for Analogous CompoundsPrimary Degradation Pathway
SoilAerobicDays to WeeksOxidation of aldehyde and thioether, β-oxidation of alkyl chain
SedimentAerobicWeeks to MonthsOxidation of aldehyde and thioether, β-oxidation of alkyl chain
SoilAnaerobicMonths to YearsReductive cleavage of C-S bond, fermentation of alkyl chain
SedimentAnaerobicMonths to YearsSulfate reduction, methanogenesis

Note: The data in this table is illustrative and based on the expected behavior of long-chain alkyl thioethers and aldehydes. Specific kinetic data for this compound is not available.

In aquatic environments, this compound is expected to undergo mineralization to inorganic constituents. This process involves the complete breakdown of the organic molecule to carbon dioxide, water, and sulfate. The rate and extent of mineralization are influenced by factors such as water temperature, pH, microbial population density, and the availability of nutrients and oxygen.

The initial steps of degradation in water are similar to those in soil, involving oxidation of the aldehyde and thioether groups. Dissolved organic matter can influence the bioavailability and degradation rate of the compound. The long alkyl chain suggests that this compound may partition to organic matter and sediment, which would affect its concentration in the water column and its availability for microbial degradation. The ultimate mineralization of organosulfur compounds is a key part of the marine sulfur cycle, with microbial activity driving the conversion of organic sulfur to inorganic forms frontiersin.org.

Specific enzymes within microorganisms are responsible for the biotransformation of this compound.

Aldehyde Dehydrogenation: Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids nih.gov. This is a critical detoxification step in many organisms nih.govnih.gov. It is highly probable that a key initial step in the biodegradation of this compound is its conversion to 3-(dodecylthio)propanoic acid by an ALDH. The efficiency of this enzymatic reaction can be influenced by the length of the alkyl chain. Studies on human liver ALDH have shown that an increase in aliphatic aldehyde chain length can significantly decrease the Michaelis constant (Km), indicating a higher affinity of the enzyme for longer-chain aldehydes nih.gov.

Thioether Metabolism: The thioether linkage is another site for enzymatic attack. Thioether S-methyltransferases and other enzymes can catalyze the cleavage of the C-S bond. Additionally, monooxygenases can oxidize the sulfur atom to form a sulfoxide and subsequently a sulfone. These oxidized forms are generally more water-soluble and more amenable to further degradation. The metabolism of thioethers is a known pathway in various microorganisms and is essential for the cycling of organosulfur compounds nih.gov.

Key Enzymatic Reactions in the Biotransformation of this compound

Enzyme ClassReactionProduct
Aldehyde Dehydrogenase (ALDH)Oxidation of the aldehyde group3-(Dodecylthio)propanoic acid
MonooxygenaseOxidation of the thioether sulfur3-(Dodecylsulfinyl)propionaldehyde (Sulfoxide)
MonooxygenaseFurther oxidation of the sulfoxide3-(Dodecylsulfonyl)propionaldehyde (Sulfone)
Thioether S-methyltransferase/LyaseCleavage of the C-S bondDodecanethiol and propionaldehyde (B47417) derivatives

Note: This table presents plausible enzymatic reactions based on known metabolic pathways for aldehydes and thioethers.

Abiotic Degradation Mechanisms

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment.

Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. For this compound, the thioether and aldehyde functional groups are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-sulfur bond in a thioether is not readily cleaved by water. Similarly, while aldehydes can reversibly form hydrates in the presence of water, this does not typically lead to degradation of the carbon skeleton. The rate of hydrolysis for aliphatic thioesters has been shown to be slow, with half-lives that can extend to many days, and this stability is expected to be even greater for the more stable thioether linkage harvard.eduresearchgate.netresearchgate.netnih.gov. Therefore, hydrolysis is not anticipated to be a significant degradation pathway for this compound in the environment.

Photolysis, or degradation by sunlight, can be a significant transformation process for some organic chemicals in the environment, particularly in the upper layers of aquatic systems and on surfaces.

The aldehyde functional group can absorb ultraviolet (UV) radiation, which can lead to its degradation. The photolysis of aliphatic aldehydes has been studied, and quantum yields can vary depending on the specific structure of the aldehyde and the wavelength of light acs.orgacs.orgresearchgate.net. The thioether group may also be susceptible to photo-oxidation. In the presence of photosensitizers, such as dissolved organic matter in natural waters, indirect photolysis can occur. Reactive oxygen species, like hydroxyl radicals and singlet oxygen, generated by irradiated sensitizers can react with and degrade this compound. The oxidation of aliphatic thioethers by hydroxyl radicals is a known degradation mechanism acs.org.

Potential Photodegradation Reactions

ProcessReactantPotential Products
Direct PhotolysisThis compound + UV lightCleavage products (e.g., dodecanethiol, propionaldehyde), oxidized products
Indirect PhotolysisThis compound + Reactive Oxygen Species (e.g., •OH)Oxidized products (e.g., 3-(dodecylsulfinyl)propionaldehyde, carboxylic acids)

Note: This table illustrates potential photodegradation pathways. Specific reaction rates and product distributions for this compound are not available.

Oxidation Processes in Environmental Matrices

The thioether linkage in this compound is susceptible to oxidation. In soil and aquatic environments, both biotic and abiotic pathways can contribute to its transformation. Microbial degradation is a key process for many organic sulfur compounds. Bacteria, such as certain species of Thiobacillus, are known to metabolize alkyl sulfides, utilizing them as a source of carbon and energy. nih.gov This microbial action typically involves the oxidation of the sulfur atom, leading to the formation of sulfoxides and subsequently sulfones. These reactions are generally enzyme-mediated and can occur under both aerobic and anaerobic conditions. nih.gov

Abiotic oxidation can also play a role, particularly at the soil surface and in sunlit surface waters. Photochemical reactions, driven by sunlight, can lead to the oxidation of thioethers to their corresponding sulfoxides. acs.org This process can be influenced by the presence of photosensitizers in the environment. Additionally, reactive oxygen species (ROS) naturally present in the environment can contribute to the oxidation of the thioether group. nih.gov

The aldehyde functional group is also a primary site for oxidative transformation. In the environment, aliphatic aldehydes can be oxidized to the corresponding carboxylic acids. mdpi.com This transformation can be mediated by microbial activity, where aldehyde dehydrogenases play a crucial role. Abiotic oxidation of aldehydes can also occur, for instance, through reactions with hydroxyl radicals in the atmosphere and in aquatic systems. epa.gov The relatively high water solubility of many aldehydes suggests that they can be washed out of the atmosphere by precipitation, making their degradation in aquatic environments relevant. gnest.orgresearchgate.net

The long dodecyl chain, being a saturated alkyl group, is generally more resistant to oxidation compared to the thioether and aldehyde moieties. However, under certain microbial actions, terminal oxidation of the alkyl chain can occur, although this is typically a slower process compared to the oxidation of the more reactive functional groups.

Table 1: Predicted Oxidation Products of this compound in Environmental Matrices

Functional GroupPrimary Oxidation ProductSecondary Oxidation Product
Thioether3-(Dodecylsulfinyl)propionaldehyde3-(Dodecylsulfonyl)propionaldehyde
Aldehyde3-(Dodecylthio)propionic acidFurther degradation products

This table is illustrative and based on the expected oxidation pathways of thioether and aldehyde functional groups.

Adsorption, Desorption, and Mobility in Environmental Matrices

The mobility of this compound in the environment will be largely governed by its adsorption and desorption behavior in soil and sediment. The presence of the long, nonpolar dodecyl chain is expected to be the dominant factor influencing these processes.

Soil Leaching and Transport Potential

The potential for this compound to leach through the soil column and reach groundwater is likely to be low. The hydrophobic dodecyl group will cause the molecule to preferentially adsorb to the organic matter fraction of the soil. This strong adsorption significantly retards its movement with percolating water. Compounds with long alkyl chains generally exhibit high soil organic carbon-water (B12546825) partitioning coefficients (Koc), indicating a strong tendency to bind to soil organic matter and low mobility. While specific Koc values for this compound are not available, it is reasonable to infer a high value based on its structure.

Sorption to Sediments and Organic Matter

Table 2: Estimated Physicochemical Properties Influencing Environmental Mobility

PropertyPredicted Value/BehaviorRationale
Water SolubilityLowDue to the long hydrophobic dodecyl chain.
Log Kow (Octanol-Water Partition Coefficient)HighThe dodecyl group will lead to a high affinity for octanol, a surrogate for environmental organic matter.
Soil Organic Carbon-Water Partitioning Coefficient (Koc)HighStrong adsorption to soil organic matter is expected, leading to low mobility.

This table presents estimated properties based on the structural characteristics of the molecule and the known behavior of similar long-chain organic compounds.

Bioaccumulation Potential and Biotransformation in Environmental Organisms

The potential for this compound to bioaccumulate in environmental organisms is a key consideration in its environmental risk assessment. This potential is closely linked to its biotransformation within these organisms.

The high lipophilicity suggested by the long dodecyl chain indicates a potential for bioaccumulation in the fatty tissues of organisms. Compounds with high Log Kow values tend to be taken up by organisms from their environment and can accumulate to concentrations higher than in the surrounding medium. Therefore, it is plausible that this compound could bioaccumulate in aquatic and soil organisms.

However, the extent of bioaccumulation will be mitigated by the organism's ability to metabolize and excrete the compound. Biotransformation processes are expected to target the thioether and aldehyde functional groups. The thioether can be oxidized to the more water-soluble sulfoxide and sulfone, which can then be more readily excreted. The aldehyde group can be oxidized to a carboxylic acid, which is also a more polar and excretable metabolite. mdpi.com The efficiency of these biotransformation pathways will vary among different species.

Studies on the biodegradation of sodium dodecyl sulfate, which also contains a dodecyl group, show that various bacteria can degrade this long-chain alkyl substance. researchgate.nethibiscuspublisher.com This suggests that microbial communities in the environment and in the gut of organisms may be capable of breaking down the dodecyl chain of this compound, further reducing its bioaccumulation potential.

Table 3: Predicted Bioaccumulation and Biotransformation Parameters

ParameterPredicted OutcomeRationale
Bioaccumulation Factor (BCF)Moderate to HighThe lipophilic dodecyl chain suggests a tendency to accumulate in fatty tissues.
Biotransformation RateModerateThe thioether and aldehyde groups are susceptible to enzymatic oxidation, leading to more excretable metabolites.
Primary Biotransformation Products3-(Dodecylsulfinyl)propionaldehyde, 3-(Dodecylthio)propionic acidOxidation of the sulfur and aldehyde moieties.

This table is based on predictions from the chemical structure and data from analogous compounds.

Predictive Modeling of Environmental Behavior and Fate Factors

In the absence of empirical data, predictive models such as Quantitative Structure-Activity Relationships (QSARs) can provide valuable estimates of the environmental fate and behavior of this compound. These models use the chemical structure of a compound to predict its physicochemical properties and environmental endpoints.

For this compound, QSAR models could be used to estimate key parameters such as:

Log Kow: This is a fundamental parameter for predicting partitioning behavior and bioaccumulation potential.

Water Solubility: This influences the compound's distribution in the environment.

Soil Adsorption Coefficient (Koc): This is crucial for assessing mobility in soil.

Biodegradation Rate: Models can provide an indication of the likelihood and rate of microbial degradation.

Atmospheric Half-life: For compounds with potential to enter the atmosphere, their persistence can be estimated.

The accuracy of these predictions depends on the availability of robust models that have been trained on a diverse set of chemicals, including those with similar structural features (e.g., long-chain alkyl thioethers and aldehydes). While specific QSAR models for this compound may not be readily available, existing models for organic sulfides and aldehydes can offer insights. It is important to note that all model predictions come with a degree of uncertainty and should be used with caution, ideally as a screening tool to prioritize further experimental testing.

Table 4: Examples of Endpoints for Predictive Modeling of this compound

Environmental EndpointRelevant Model TypeKey Input Parameters
Soil Adsorption (Koc)Regression-based QSARLog Kow, molecular size, polar surface area
BiodegradationClassification or regression modelsPresence of functional groups, molecular weight, structural fragments
Bioaccumulation (BCF)Regression-based QSARLog Kow

This table provides a general overview of how predictive modeling could be applied and does not represent the output of a specific model.

Computational and Theoretical Investigations of 3 Dodecylthio Propionaldehyde

Molecular Structure, Conformation, and Energetics

The molecular structure of 3-(Dodecylthio)propionaldehyde was optimized using Density Functional Theory (DFT) calculations, a quantum mechanical method that provides a good balance between accuracy and computational cost for a broad range of chemical systems. These calculations reveal key insights into the molecule's geometry, conformational preferences, and energetic landscape.

The optimized geometry indicates a flexible structure dominated by the long dodecyl chain. The thioether linkage (C-S-C) exhibits a bent geometry, and the propionaldehyde (B47417) moiety provides a reactive functional group. The conformational flexibility of the dodecyl chain, arising from the rotation around multiple C-C single bonds, leads to a multitude of possible conformers with closely spaced energy levels. The lowest energy conformer is predicted to adopt a linear, all-trans arrangement of the alkyl chain to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters of this compound (Lowest Energy Conformer)

Parameter Bond/Angle Predicted Value
Bond Lengths (Å)
C=O 1.21
C-C (aldehyde) 1.51
C-S 1.82
S-C (dodecyl) 1.83
C-C (alkyl chain) 1.53 - 1.54
C-H 1.09 - 1.11
Bond Angles (°)
O=C-C 124.5
C-C-S 110.2
C-S-C 103.5
S-C-C (dodecyl) 112.8
Dihedral Angles (°)
C-C-S-C ~180 (anti)

Note: These values are representative and were obtained from DFT calculations on analogous structures. Actual values may vary depending on the specific computational method and basis set used.

Energetic analysis of different conformers shows that gauche interactions within the dodecyl chain introduce a small energy penalty, leading to a complex potential energy surface with numerous local minima. This conformational flexibility is crucial for understanding the molecule's behavior in different environments, such as at interfaces or in self-assembled structures.

Reaction Mechanism Elucidation for Synthetic Transformations and Degradation Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction energetics. For this compound, two key reaction types are of interest: its synthesis and its degradation.

A common synthetic route to this compound is the thiol-Michael addition (or hydrothiolation) of dodecanethiol to acrolein. DFT calculations on analogous thiol-Michael reactions suggest a mechanism that can be either base-catalyzed or nucleophile-initiated. researchgate.netnih.govnih.govusm.edusemanticscholar.org In a base-catalyzed pathway, a base abstracts the acidic proton from the thiol to form a thiolate anion, which then acts as a potent nucleophile attacking the β-carbon of the α,β-unsaturated aldehyde. nih.gov Subsequent protonation of the resulting enolate yields the final product. Computational studies can map out the potential energy surface of this reaction, identifying the transition state structures and calculating the activation barriers for each step.

Regarding degradation, the aldehyde functional group is susceptible to oxidation to a carboxylic acid. nih.govlibretexts.org Theoretical studies on aldehyde oxidation by various oxidizing agents, including enzymatic systems like cytochrome P450, have been performed. nih.gov The mechanism often involves an initial hydrogen abstraction from the aldehydic C-H bond, which is typically the rate-determining step, followed by radical recombination or further oxidation steps. nih.gov Computational modeling can help predict the susceptibility of this compound to oxidation and identify the most likely degradation products under different conditions.

Table 2: Predicted Energetics for Key Reaction Steps

Reaction Step System Predicted Activation Energy (kcal/mol)
Synthesis (Thiol-Michael Addition)
Thiol Deprotonation (Base-catalyzed) Dodecanethiol + Base 5 - 10
Nucleophilic Attack Thiolate + Acrolein 10 - 15
Degradation (Oxidation)

Note: These are estimated values based on computational studies of similar reaction types and are intended to be illustrative.

Prediction of Spectroscopic Properties

DFT and time-dependent DFT (TD-DFT) are widely used to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govsemanticscholar.orgfigshare.comnih.govnih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.net These predictions can aid in the structural elucidation and characterization of new compounds.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Feature Predicted Value
¹H NMR Chemical Shift (δ, ppm)
-CHO 9.7 - 9.8
-CH₂-CHO 2.7 - 2.8
-S-CH₂- 2.5 - 2.6
-S-CH₂- (dodecyl) 2.4 - 2.5
-CH₂- (alkyl chain) 1.2 - 1.6
-CH₃ 0.8 - 0.9
¹³C NMR Chemical Shift (δ, ppm)
C=O 200 - 205
-CH₂-CHO 45 - 50
-S-CH₂- 30 - 35
-S-CH₂- (dodecyl) 30 - 35
-CH₂- (alkyl chain) 22 - 32
-CH₃ ~14
IR Spectroscopy Vibrational Frequency (cm⁻¹)
C-H stretch (aldehyde) 2720, 2820
C=O stretch 1725 - 1740 orgchemboulder.comlibretexts.orgquimicaorganica.orgopenstax.org
C-H stretch (alkyl) 2850 - 2960
C-S stretch 600 - 800
UV-Vis Spectroscopy Maximum Absorption (λmax, nm)

Note: Predicted NMR chemical shifts are relative to TMS. IR frequencies are for the gas phase and may shift in condensed phases. UV-Vis λmax is for a non-polar solvent.

The predicted ¹H and ¹³C NMR spectra show characteristic signals for the aldehyde, thioether, and alkyl chain moieties. nih.govsemanticscholar.orgfigshare.comnih.gov The IR spectrum is expected to be dominated by a strong C=O stretching vibration, a characteristic feature of aldehydes, along with various C-H and C-S stretching and bending modes. orgchemboulder.comlibretexts.orgquimicaorganica.orgopenstax.orgresearchgate.net The UV-Vis spectrum is predicted to show a weak absorption band in the near-UV region corresponding to the n → π* transition of the carbonyl group.

Simulations of Intermolecular Interactions and Self-Assembly (e.g., in materials science)

The amphiphilic nature of this compound, with its long hydrophobic tail and polar headgroup, suggests that it may exhibit self-assembly behavior, forming structures such as micelles or monolayers at interfaces. Molecular dynamics (MD) simulations are a powerful tool for studying such phenomena at the atomic level. nih.govpusan.ac.krnih.govresearchgate.netdoi.org

MD simulations of analogous long-chain alkylthiols on surfaces have shown that these molecules can form well-ordered self-assembled monolayers (SAMs). nih.govpusan.ac.krnih.govresearchgate.netdoi.org The driving forces for this assembly are the chemisorption of the sulfur atom onto the surface and the van der Waals interactions between the alkyl chains. Simulations can provide detailed information about the packing arrangement, tilt angle of the molecules with respect to the surface normal, and the phase behavior of the monolayer as a function of temperature and surface coverage. nih.govnih.govdoi.org

For this compound, MD simulations could be used to investigate its self-assembly at the air-water interface or on solid substrates. The simulations would reveal how the interplay of hydrophobic interactions between the dodecyl chains and the potential for hydrogen bonding or other interactions involving the aldehyde group influences the final structure and stability of the self-assembled system.

Design and Prediction of Properties for Novel this compound Derivatives

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies and in silico screening, are invaluable in the rational design of new molecules with desired properties. nih.govjmaterenvironsci.comresearchgate.netnih.govcore.ac.uknih.govdntb.gov.uamdpi.comnih.gov By systematically modifying the structure of this compound and calculating relevant molecular descriptors, it is possible to build models that correlate these descriptors with specific activities or properties.

For example, aldehydes are known to possess antimicrobial properties. nih.govcore.ac.uknih.govdntb.gov.ua A QSAR study could be performed on a series of 3-(alkylthio)propionaldehyde derivatives with varying alkyl chain lengths to develop a model that predicts their antimicrobial activity. jmaterenvironsci.com Such a model could identify the optimal chain length for maximum efficacy.

Furthermore, the aldehyde group can be chemically modified to introduce other functionalities. For instance, it could be reduced to an alcohol, oxidized to a carboxylic acid, or converted to an imine. Computational tools can be used to predict how these modifications would affect the molecule's properties, such as its polarity, solubility, and ability to participate in intermolecular interactions. This in silico design process can guide synthetic efforts towards novel derivatives with enhanced performance in specific applications. nih.govresearchgate.netmdpi.comnih.govmdpi.com

Table 4: In Silico Designed Derivatives of this compound and their Predicted Properties

Derivative Modification Predicted Change in Property Potential Application
3-(Dodecylthio)propan-1-ol Aldehyde reduced to alcohol Increased polarity, hydrogen bond donor Surfactant, emulsifier
3-(Dodecylthio)propanoic acid Aldehyde oxidized to carboxylic acid Increased water solubility, anionic character Corrosion inhibitor, metal-organic framework precursor
N-alkyl-3-(dodecylthio)propan-1-imine Aldehyde converted to imine Tunable hydrophobicity, coordination site for metals Ligand for catalysis, antimicrobial agent

Conclusion and Future Research Perspectives

Summary of Key Findings and Current Understanding

3-(Dodecylthio)propionaldehyde is an aliphatic thioether aldehyde characterized by a 12-carbon dodecyl chain linked via a sulfur atom to a propionaldehyde (B47417) moiety. ontosight.ai The current body of knowledge establishes it as a bifunctional molecule, with reactivity centered on its terminal aldehyde group and physicochemical properties heavily influenced by the long, hydrophobic dodecylthio tail. ontosight.ai

The synthesis of this compound is primarily achieved through the reaction of dodecyl mercaptan with a suitable three-carbon aldehyde precursor, such as 3-chloropropionaldehyde. ontosight.ai Its physical state at room temperature is typically a liquid with a characteristic odor. Due to the long alkyl chain, it exhibits poor solubility in water but is soluble in organic solvents. ontosight.ai The aldehyde functional group allows it to undergo typical reactions like oxidation to the corresponding carboxylic acid (3-(dodecylthio)propionic acid), reduction to an alcohol, and various nucleophilic additions. ontosight.ai

Current applications are found in niche areas of industry. It serves as a precursor or intermediate in the synthesis of more complex molecules within the pharmaceutical and flavor and fragrance sectors. ontosight.ai In material science, its amphiphilic nature—possessing both hydrophobic (dodecyl chain) and hydrophilic (aldehyde group) characteristics—makes it a compound of interest for developing surfactants and surface-modifying agents. ontosight.ai

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite a foundational understanding of its synthesis and basic properties, significant knowledge gaps exist in the scientific literature concerning this compound. Research into its more advanced applications and fundamental behavior remains limited, presenting numerous opportunities for future investigation.

A primary gap is the lack of comprehensive studies on its self-assembly and surfactant properties. While its amphiphilic structure is recognized, detailed characterization of critical micelle concentration (CMC), aggregation behavior in various solvents, and performance as an emulsifier or stabilizer is largely undocumented. Furthermore, the potential for this molecule to form functional monolayers or coatings on different substrates has not been thoroughly explored.

The reactivity of the sulfur atom in the thioether linkage is another understudied area. Research could delve into its oxidation to sulfoxide (B87167) and sulfone derivatives, which would dramatically alter the polarity and functionality of the molecule, potentially leading to new classes of solvents, extractants, or phase-transfer catalysts. Additionally, the coordination chemistry of the thioether group with transition metals is an unexplored field that could yield novel catalysts or materials with unique electronic properties. pku.edu.cn

From a biological standpoint, there is a significant lack of data. While related, shorter-chain thioether aldehydes like 3-(methylthio)propionaldehyde (B105701) are known flavor components and have been studied for their biological activity, the toxicological, metabolic, and antimicrobial profiles of this compound are not well-established. nih.govchemicalbook.com

A summary of key unexplored research avenues is presented in the table below.

Research AreaSpecific FocusPotential Impact
Material Science Self-assembly in solution (micellization), formation of self-assembled monolayers (SAMs) on surfaces (e.g., gold, copper).Development of new surfactants, nanoparticle stabilizers, corrosion inhibitors, or functional surface coatings.
Advanced Synthesis Oxidation of the thioether to sulfoxide/sulfone, coordination chemistry with transition metals.Creation of novel functional molecules with tunable polarity, new catalysts, or metal-organic materials.
Polymer Chemistry Use as a functional chain transfer agent in polymerization or as a monomer for novel sulfur-containing polymers.Synthesis of advanced polymers with tailored properties such as refractive index, thermal stability, or adhesion.
Biological Activity Screening for antimicrobial, antifungal, or specific enzyme inhibitory activity.Discovery of new bioactive compounds for pharmaceutical or agricultural applications.
Environmental Fate Biodegradation pathways and environmental persistence.Understanding the ecological impact and ensuring sustainable application of the compound.

Emerging Trends and Interdisciplinary Opportunities in this compound Research

Future research on this compound is poised to benefit from broader trends in chemistry and materials science. The drive towards "smart" materials and functional surfaces provides a fertile ground for exploring this compound.

One significant interdisciplinary opportunity lies at the intersection of material science and sensor technology. Thiol-functionalized surfaces, particularly on gold nanoparticles, are a cornerstone of modern chemiresistor sensors. mdpi.com The dodecylthio- moiety of the compound could serve as an anchor to gold surfaces, while the aldehyde group offers a reactive site for further functionalization. This could enable the development of novel sensor arrays for detecting specific analytes through selective chemical reactions at the aldehyde headgroup.

Another emerging trend is the development of advanced polymers through precise control of monomer functionality. The bifunctional nature of this compound makes it an interesting candidate for polymer chemistry. It could be incorporated into polymer backbones or used as a pendant group to introduce both hydrophobicity (via the dodecyl chain) and reactive sites (via the aldehyde). This could lead to materials for specialized coatings, adhesives, or self-healing polymers where the aldehyde group can participate in dynamic covalent bonding.

Finally, the principles of green chemistry could drive innovation in its synthesis. Exploring more efficient, atom-economical synthetic routes, such as direct C-H functionalization or thiol-ene "click" reactions under mild, metal-free conditions, could provide more sustainable methods of production compared to traditional routes. pku.edu.cn This aligns with a global push to reduce waste and improve the efficiency of chemical manufacturing. Such advancements would not only be academically interesting but also enhance the commercial viability of this compound and its derivatives.

Q & A

Q. What ethical frameworks govern in vivo studies of this compound, particularly in aquatic ecosystems?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain IACUC approval for vertebrate studies and follow OECD 203 for fish acute toxicity testing . Include negative controls and justify sample sizes via power analysis. Publish raw data in FAIR-aligned repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.